molecular formula C14H19BrN2O2 B14844228 Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B14844228
M. Wt: 327.22 g/mol
InChI Key: SBSHOOGOUQJZDW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a naphthyridine ring. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves the bromination of a precursor naphthyridine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to facilitate the bromination step .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate heating.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The naphthyridine ring can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-11(8-15)16-12(10)9-17/h4-5H,6-9H2,1-3H3

InChI Key

SBSHOOGOUQJZDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)CBr

Origin of Product

United States

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